Trithionate

Description

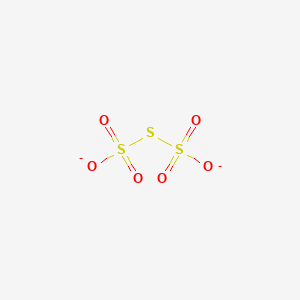

Trithionate (S₃O₆²⁻) is a sulfur oxyanion classified under polythionates, which are compounds with the general formula SₙO₆²⁻ (n ≥ 3). It is an intermediate in sulfur redox chemistry, particularly in microbial sulfur metabolism and industrial processes. This compound is formed during the oxidation of thiosulfate (S₂O₃²⁻) or the reduction of tetrathionate (S₄O₆²⁻) and sulfite (SO₃²⁻) in both abiotic and biotic systems . Its instability in neutral and alkaline solutions leads to decomposition into thiosulfate and sulfate (SO₄²⁻), mediated by enzymes like this compound hydrolase (EC 3.12.1.1) .

Propriétés

Numéro CAS |

15579-17-6 |

|---|---|

Formule moléculaire |

O6S3-2 |

Poids moléculaire |

192.2 g/mol |

InChI |

InChI=1S/H2O6S3/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

Clé InChI |

KRURGYOKPVLRHQ-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)SS(=O)(=O)[O-] |

SMILES canonique |

[O-]S(=O)(=O)SS(=O)(=O)[O-] |

Autres numéros CAS |

15579-17-6 |

Synonymes |

trithionate trithionic acid trithionic acid, diammonium salt trithionic acid, dipotassium salt |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biochemical Applications

1.1. Microbial Metabolism

Trithionate is utilized by certain sulfate-reducing bacteria as an electron donor in anaerobic respiration. For instance, research on Desulfovibrio vulgaris has demonstrated that a this compound reductase system can reduce this compound to thiosulfate, involving specific proteins such as bisulfite reductase and flavodoxin as electron carriers . This metabolic pathway is crucial for understanding sulfur cycling in anaerobic environments.

1.2. Enzyme Studies

Enzymatic studies have shown that this compound can serve as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms. For example, the hydrolysis of tetrathionate to this compound is catalyzed by tetrathionate hydrolase (4THase), which has been characterized in Acidithiobacillus ferrooxidans. This enzyme's activity is essential for dissimilatory sulfur oxidation processes .

Environmental Applications

2.1. Acid Mine Drainage

This compound plays a role in the chemistry of acid mine drainage (AMD). The oxidation kinetics of this compound and tetrathionate with hydroxyl radicals have been investigated to understand their behavior in AMD environments . This research is vital for developing remediation strategies for contaminated water sources.

2.2. Remediation Technologies

This compound's reactivity with hydroxyl radicals suggests potential applications in advanced oxidation processes for wastewater treatment. Studies indicate that this compound can be effectively oxidized to less harmful species in the presence of oxidants like hydrogen peroxide, making it relevant for environmental cleanup efforts .

Analytical Chemistry Applications

3.1. Ion Chromatography

This compound can be analyzed using ion chromatography, which allows for the detection and quantification of sulfur species in various samples. This technique is beneficial for environmental monitoring and assessing the impact of industrial processes on sulfur cycling .

3.2. Spectroscopic Methods

Spectroscopic techniques have been employed to study the properties of this compound and its reactions with other compounds. For example, cyclic voltammetry has been used to explore the electrochemical behavior of this compound under acidic conditions, providing insights into its reactivity and stability .

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Similar Polythionates

Chemical Structure and Stability

Key Findings :

- This compound and tetrathionate are key intermediates in sulfur oxidation pathways, but this compound is more reactive due to its shorter sulfur chain .

- Higher polythionates (e.g., hexathionate, heptathionate) are rarely studied due to difficulties in isolation and purification .

Enzymatic Pathways:

Contrasting Roles :

- Thiosulfate is oxidized to tetrathionate by thiosulfate dehydrogenase (EC 1.8.5.2), whereas This compound is primarily a transient intermediate in sulfite reduction .

- In Desulfovibrio species, this compound is a critical intermediate in the dissimilatory sulfite reduction pathway, linking sulfite (SO₃²⁻) to sulfide (H₂S) via a three-step enzymatic process .

Analytical Challenges and Methods

Spectrophotometry :

HPLC and Sulfitolysis :

Key Data :

Industrial and Environmental Relevance

Mining and Metallurgy :

Microbial Ecology :

- Sulfur-oxidizing bacteria (SOB) like Stenotrophomonas spp. oxidize this compound to sulfate, mitigating AMD toxicity .

- In Acidithiobacillus spp., this compound hydrolysis is pH-dependent, with optimal activity at pH 2–4 .

Q & A

Q. What are the standard methodologies for synthesizing trithionate (S₃O₆²⁻) in laboratory settings?

this compound synthesis typically involves controlled oxidation of thiosulfate (S₂O₃²⁻) or sulfite (SO₃²⁻) under acidic conditions. For example, hydrogen peroxide (H₂O₂) reacts with sodium thiosulfate at 0–10°C to yield this compound . Alternative routes include the reaction of tetrathionate with sulfite in the presence of iodine . Key parameters include pH control (near-neutral to weakly acidic), temperature (below 20°C to minimize decomposition), and stoichiometric ratios of reactants. Validation via ion chromatography (IC) or UV-Vis spectroscopy is recommended to confirm purity and quantify yields .

Q. How does this compound decompose under varying pH and temperature conditions?

this compound undergoes hydrolysis to thiosulfate and sulfate (S₃O₆²⁻ + H₂O → S₂O₃²⁻ + SO₄²⁻ + 2H⁺), with pseudofirst-order rate constants independent of pH (6.2 × 10⁻⁷ s⁻¹ at pH 5.5–10.5) . In strongly alkaline solutions (>1 N), decomposition accelerates, forming sulfite and sulfate . Stability testing should include kinetic monitoring via IC or cerium(IV) fluorescence detection, coupled with pH-stat systems to maintain reaction conditions .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

Ion chromatography (IC) with suppressed conductivity detection is the gold standard, enabling separation of polythionates (S₃O₆²⁻, S₄O₆²⁻) in spent leachates or biological samples . For field applications, UV-Vis spectroscopy at 254 nm (sulfite interference must be masked) or redox titration with iodine (for thiosulfate/trithionate mixtures) can be used. Calibration with certified this compound standards is critical due to overlapping peaks in chromatograms .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed degradation pathways of this compound during sulfide oxidation?

Conflicting pathways (e.g., direct conversion to thiosulfate vs. intermediate tetrathionate formation ) require isotopic tracing (e.g., ³⁴S-labeled sulfite) to track sulfur redistribution . Controlled experiments under anaerobic vs. aerobic conditions, combined with kinetic modeling (e.g., Arrhenius plots), can isolate dominant mechanisms. For example, Desulfovibrio species reduce this compound to sulfide via intermediate thiosulfate, a process validated through δ³⁴S and Δ³³S isotopic fractionation studies .

Q. What experimental designs optimize this compound utilization in gold elution processes while minimizing decomposition?

In hydrometallurgical applications, this compound/sulfite eluants (0.1–0.2 M S₃O₆²⁻) are generated in situ via peroxide oxidation of thiosulfate. Key parameters include:

- Peroxide stoichiometry : 75–110% of theoretical requirement to avoid excess H₂O₂, which accelerates this compound degradation .

- Resin conditioning : Pre-adsorption of 0.025–0.5 M this compound enhances gold elution efficiency by 30% .

- Temperature control : Maintain <60°C during synthesis to limit thermal decomposition . Monitor decomposition via sulfate quantification (e.g., gravimetric analysis) and adjust sulfite concentrations (0.2–0.5 M) to stabilize eluants .

Q. How do microbial communities influence this compound stability in environmental systems?

Sulfate-reducing bacteria (e.g., Desulfovibrio) catalyze this compound reduction to sulfide, while iron-oxidizing Thiobacillus spp. oxidize this compound to sulfate under aerobic conditions . Methodologies include:

- Metatranscriptomics : Identify genes encoding this compound reductase (e.g., phsA) in microbial consortia .

- Batch reactors : Compare this compound half-lives in sterile vs. inoculated systems (anaerobic/aerobic) .

- Isotope ratio mass spectrometry (IRMS) : Track δ³⁴S shifts in sulfide products to distinguish biotic vs. abiotic pathways .

Q. What kinetic models explain the rearrangement of tetrathionate to this compound in near-neutral solutions?

Tetrathionate (S₄O₆²⁻) undergoes thiosulfate-catalyzed rearrangement to this compound and pentathionate (S₅O₆²⁻), with rate constants of 4.24 × 10⁻⁴ M⁻¹ s⁻¹ at pH 6–8 . Secondary hydrolysis of this compound dominates at pH <7, while pentathionate degradation prevails at pH >7. Experimental protocols should:

- Use stopped-flow spectrophotometry to capture rapid intermediates.

- Modulate thiosulfate concentrations (0–10 mM) to validate catalytic effects .

- Apply Eyring equation analysis to determine activation parameters (ΔH‡, ΔS‡) for mechanistic insights.

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., this compound as a terminal vs. intermediate product), employ triangulation with isotopic, kinetic, and genomic datasets .

- Experimental Replication : For unstable compounds like this compound, triplicate runs with error bars (±5% for IC quantification) are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.